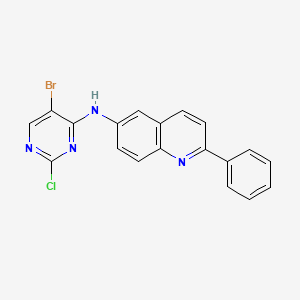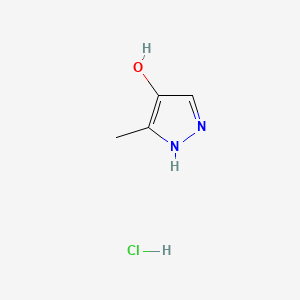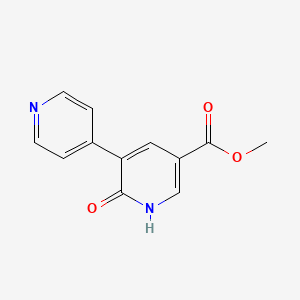
3-bromo-4-phenyl-2H-furan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-phenyl-2H-furan-5-one is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-phenyl-2H-furan-5-one typically involves the bromination of a furan derivative. One common method is the radical bromination of the methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This reaction yields a brominated intermediate, which can be further transformed into the desired compound through various steps, including phosphonation and desilylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-phenyl-2H-furan-5-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can be oxidized or reduced, leading to different functionalized derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator in bromination.
Palladium Catalysts: Employed in coupling reactions.
Sodium Hydride (NaH): Used in deprotonation steps.
Major Products Formed
Substituted Furans: Resulting from nucleophilic substitution.
Biaryl Compounds: Formed through coupling reactions.
Oxidized or Reduced Furans: Depending on the specific oxidation or reduction conditions applied.
Aplicaciones Científicas De Investigación
3-Bromo-4-phenyl-2H-furan-5-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-bromo-4-phenyl-2H-furan-5-one involves its interaction with specific molecular targets and pathways. The bromine and phenyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzymatic activities, disrupt microbial cell walls, or interfere with viral replication processes .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dibromo-2H-furan-5-one: Another brominated furan derivative with similar reactivity.
4-Phenyl-2H-furan-5-one: Lacks the bromine substituent but shares the phenyl group.
2-Bromo-5-nitrofuran: Contains both bromine and nitro groups, offering different reactivity patterns.
Uniqueness
3-Bromo-4-phenyl-2H-furan-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and phenyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific applications .
Propiedades
Fórmula molecular |
C10H7BrO2 |
|---|---|
Peso molecular |
239.06 g/mol |
Nombre IUPAC |
3-bromo-4-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C10H7BrO2/c11-8-6-13-10(12)9(8)7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
KVWOPBVARGZMOS-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C(=O)O1)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13887422.png)
![4-Chloro-6-methyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester](/img/structure/B13887431.png)
![[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13887434.png)
![(1R,4S)-2-azabicyclo[2.2.1]heptane;oxalic acid](/img/structure/B13887437.png)
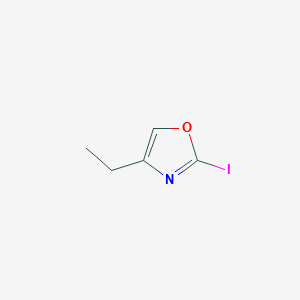


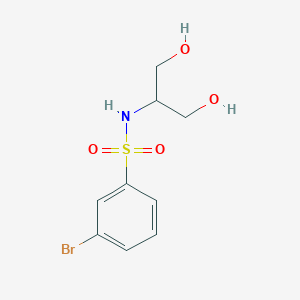
![N-[(2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methyl]-N-methylacetamide](/img/structure/B13887462.png)
